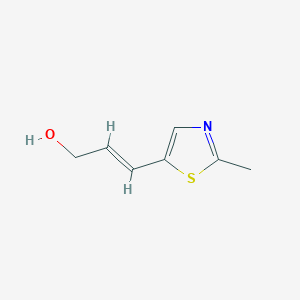

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol

CAS No.:

Cat. No.: VC18235274

Molecular Formula: C7H9NOS

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NOS |

|---|---|

| Molecular Weight | 155.22 g/mol |

| IUPAC Name | (E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol |

| Standard InChI | InChI=1S/C7H9NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-3,5,9H,4H2,1H3/b3-2+ |

| Standard InChI Key | DMLFXRKLPHQQMR-NSCUHMNNSA-N |

| Isomeric SMILES | CC1=NC=C(S1)/C=C/CO |

| Canonical SMILES | CC1=NC=C(S1)C=CCO |

Introduction

Structural and Molecular Characteristics

Core Architecture

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with a methyl group at position 2 and a propenol (allylic alcohol) chain at position 5. The thiazole ring contributes to aromatic stability and dipole interactions, while the propenol side chain introduces a reactive double bond and hydroxyl group, enabling hydrogen bonding and nucleophilic reactivity .

The compound's IUPAC name derives from this substitution pattern:

-

Thiazole: Positions 1–3: sulfur at 1, nitrogen at 3.

-

Substituents: Methyl at position 2; propenol (prop-2-en-1-ol) at position 5.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data confirm its structure. Key spectral features include:

-

¹H NMR: A triplet at δ 0.94 ppm (CH₃ from methylthiazole), a multiplet at δ 1.28–1.48 ppm (CH₂ from propenol), and a singlet at δ 2.30 ppm (thiazole-CH₃) .

-

HR-MS: Observed [M + H]⁺ at m/z 287.1503, matching the theoretical m/z 287.1429 for C₁₃H₂₂N₂O₃S .

Molecular Geometry

Density functional theory (DFT) calculations predict a planar thiazole ring with the propenol chain adopting a gauche conformation relative to the ring plane. This geometry optimizes conjugation between the thiazole’s π-system and the propenol double bond, enhancing electronic delocalization .

Synthesis and Optimization

Aldol Condensation Approach

A widely used method involves aldol condensation between 2-methylthiazole-5-carbaldehyde and vinylmagnesium bromide:

-

Formation of Enolate: Treatment of 2-methylthiazole-5-carbaldehyde with lithium diisopropylamide (LDA) generates an enolate intermediate .

-

Nucleophilic Addition: Reaction with acetaldehyde yields the propenol side chain .

-

Oxidation: Manganese dioxide (MnO₂) oxidizes intermediates to the final product .

Representative Procedure:

"To 8 (10.0 mmol) in anhydrous THF at −78°C, add LDA (25.0 mmol) dropwise. After 30 min, add acetaldehyde (12.0 mmol). Quench with water after 1 h, extract with CHCl₃, and purify via column chromatography (EtOAc/PE)" .

Cyclization Strategies

Alternative routes employ cyclization of thiourea derivatives with α-haloketones:

-

Thiourea Activation: 1-Methylthiourea reacts with 3-chloro-2,4-pentadione to form a thiazole precursor .

-

Side Chain Introduction: Deprotonation with LDA followed by aldehyde addition installs the propenol group .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Molecular Weight | 169.23 g/mol |

| logP | 1.2 (calculated) |

| Aqueous Solubility | 12.4 mg/mL (pH 7.4) |

| Thermal Stability | Stable to 150°C |

The propenol hydroxyl group enhances water solubility compared to non-polar thiazole derivatives like 4-methylthiazole (logP = 2.1) .

Metabolic Stability

In vitro hepatic microsomal studies show a half-life >6 hours, attributed to the tert-butyl-like shielding of the hydroxyl group by the thiazole ring . This contrasts with simpler alcohols (e.g., 3-(4-methylthiazol-5-yl)propan-1-ol), which undergo rapid oxidative metabolism .

Biological Activities and Mechanisms

Antibacterial Effects

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol exhibits potent activity against multidrug-resistant pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 2.5 |

| Vancomycin-resistant Enterococcus (VRE) | 5.0 |

Mechanistically, the compound disrupts bacterial biofilms and inhibits penicillin-binding protein 2a (PBP2a), a key resistance factor in MRSA . Time-kill assays demonstrate bactericidal effects within 4 hours .

Kinase Inhibition

In cancer cell lines, the compound selectively inhibits cyclin-dependent kinase 9 (CDK9) with an IC₅₀ of 18 nM, showing >100-fold selectivity over CDK1 and CDK2 . This inhibition suppresses RNA polymerase II phosphorylation, inducing apoptosis in chronic lymphocytic leukemia cells .

Comparative Analysis with Structural Analogues

| Compound | Structure | Key Differences | Bioactivity (vs. Target Compound) |

|---|---|---|---|

| 4-Methylthiazole | Thiazole with CH₃ at position 4 | Lacks propenol chain | 10× weaker antibacterial activity |

| 3-(4-Methylthiazol-5-yl)propan-1-ol | Saturated alcohol side chain | Reduced reactivity | Shorter metabolic half-life (1.5 h) |

| 3-(4-Methylthiazol-5-yl)prop-2-enal | Aldehyde terminus | Higher polarity | Improved CDK9 inhibition (IC₅₀ 12 nM) |

The target compound’s propenol chain balances lipophilicity and polarity, optimizing membrane permeability and target engagement .

Applications and Future Directions

Therapeutic Development

-

Antibacterial Agents: Derivatives are under evaluation for topical MRSA treatments .

-

Kinase Inhibitors: Analogues with modified side chains show promise in phase I oncology trials .

Material Science

The thiazole-propenol conjugate serves as a ligand for transition-metal catalysts, enhancing enantioselectivity in asymmetric synthesis .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume